![molecular formula C18H18N2O6S B2432771 N-[(2-oxo-3-fenil-1,3-oxazolidin-5-il)metil]-2,3-dihidro-1,4-benzodioxina-6-sulfonamida CAS No. 954632-59-8](/img/structure/B2432771.png)

N-[(2-oxo-3-fenil-1,3-oxazolidin-5-il)metil]-2,3-dihidro-1,4-benzodioxina-6-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

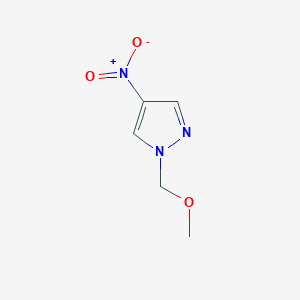

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H18N2O6S and its molecular weight is 390.41. The purity is usually 95%.

BenchChem offers high-quality N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades antioxidantes

El compuesto ha sido investigado por su potencial antioxidante. Los antioxidantes desempeñan un papel crucial en la neutralización de los radicales libres dañinos, que pueden causar estrés oxidativo y daño a las células. Al eliminar estos radicales, la N-{2-[(3-oxo-1,3-dihidro-2-benzofuran-1-il)acetil]fenil}acetamida puede contribuir a la protección celular y la salud general .

Actividad antibacteriana

La investigación sugiere que este compuesto exhibe efectos antibacterianos contra bacterias Gram-positivas. Puede ser particularmente eficaz contra estreptococos, enterococos resistentes a la vancomicina (VRE) y Staphylococcus aureus resistente a la meticilina (MRSA). Las aplicaciones podrían incluir el tratamiento de infecciones de la piel y neumonía .

Potencial antiviral

Aunque no se ha estudiado ampliamente, la N-{2-[(3-oxo-1,3-dihidro-2-benzofuran-1-il)acetil]fenil}acetamida podría explorarse para propiedades antivirales. Investigar sus efectos contra los virus, incluido el SARS-CoV-2, puede revelar nuevas vías terapéuticas .

Agente antitrombótico

La interacción del compuesto con los procesos trombóticos lo convierte en un candidato para prevenir y tratar las enfermedades tromboembólicas. Sus propiedades únicas, incluida una buena biodisponibilidad oral, justifican una mayor investigación .

Aplicaciones de marcado radioactivo

Los investigadores han utilizado N-(2-oxo-5-fenil-2,3-dihidro-1H-benzo[e][1,4]diazepin-3-il)-1H-pirrol-2-carboxamida-[carboxi-14C] como un derivado marcado radioactivamente. Dicho marcado radioactivo puede ayudar en los estudios de distribución de fármacos y la investigación de farmacocinética .

Química heterocíclica

La estructura del compuesto lo ubica dentro de la familia isoindolo[2,1-a]quinolina. Investigar su reactividad, rutas sintéticas y posibles derivados podría conducir a nuevas moléculas con aplicaciones diversas .

Mecanismo De Acción

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways . FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex .

Mode of Action

The compound is a potent and selective, direct FXa inhibitor . The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

The inhibition of FXa produces antithrombotic effects by decreasing the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

Pharmacokinetics

The compound has excellent in vivo antithrombotic activity and good oral bioavailability . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Result of Action

The compound’s action results in a decrease in the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets . This leads to antithrombotic effects .

Análisis Bioquímico

Biochemical Properties

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide interacts with the coagulation enzyme Factor Xa (FXa), a key player in the coagulation cascade . It competitively inhibits human FXa with high selectivity . The interaction of this compound with FXa leads to a decrease in thrombin generation, thus diminishing thrombin-mediated activation of both coagulation and platelets .

Cellular Effects

The compound exerts significant effects on various types of cells, particularly those involved in the coagulation process. By inhibiting FXa, it reduces the formation of thrombin, a key enzyme in blood clotting. This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves binding interactions with the active site of FXa . This binding inhibits the activity of FXa, preventing the conversion of prothrombin to thrombin, a crucial step in the coagulation cascade .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide have been observed to change over time. It demonstrates good anticoagulant activity in vitro, with the dose for doubling fibrin formation time being 230/300 nM in human/rat plasma .

Dosage Effects in Animal Models

In animal models, the effects of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide vary with different dosages. It has shown antithrombotic efficacy in vivo, with an ED50 of 1 mg/kg intravenously or 5 mg/kg orally by rat arteriovenous shunt model .

Metabolic Pathways

The compound is metabolized via a dual pathway: renal elimination of unchanged drug and metabolic degradation . Approximately one-third of the dose is eliminated as unchanged active drug in the urine .

Transport and Distribution

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is transported and distributed within cells and tissues via the bloodstream. Its distribution is influenced by its interaction with FXa and its subsequent effects on the coagulation cascade .

Propiedades

IUPAC Name |

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6S/c21-18-20(13-4-2-1-3-5-13)12-14(26-18)11-19-27(22,23)15-6-7-16-17(10-15)25-9-8-24-16/h1-7,10,14,19H,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPJUBPGAAPXBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3CN(C(=O)O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2432691.png)

![6-amino-3-(4-chlorophenyl)-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2432696.png)

![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/no-structure.png)

![2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2432698.png)

![Spiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2432699.png)

![2-({4-[(3-chloro-4-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2432701.png)

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2432702.png)

![[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2432706.png)

![1-sec-butyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2432708.png)

![1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2432709.png)